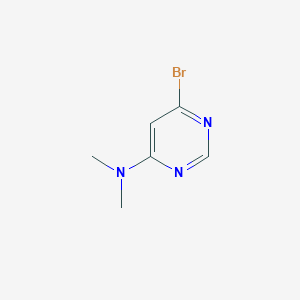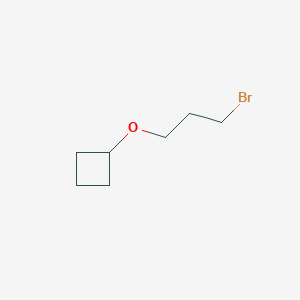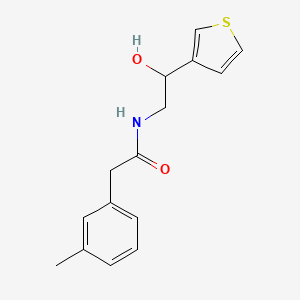
6-Bromo-N,N-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N,N-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H8BrN3 It is a brominated derivative of pyrimidine, characterized by the presence of a bromine atom at the 6th position and two methyl groups attached to the nitrogen atom at the 4th position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dimethylpyrimidin-4-amine typically involves the bromination of N,N-dimethylpyrimidin-4-amine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent under controlled conditions. The reaction is usually carried out at a low temperature to ensure selective bromination at the desired position on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or cesium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted pyrimidine derivative, while coupling reactions would result in biaryl or other complex structures.
Aplicaciones Científicas De Investigación
6-Bromo-N,N-dimethylpyrimidin-4-amine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N,N-dimethylpyrimidin-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The bromine atom and dimethylamine groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar in structure but with different substitution patterns on the pyridine ring.
6-Amino-3-bromo-2,4-lutidine: Another brominated pyridine derivative with distinct chemical properties.
Uniqueness
6-Bromo-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its bromine atom and dimethylamine groups make it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
IUPAC Name |
6-bromo-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPGIRUNMNOEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2815565.png)
![2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2815567.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2815568.png)





![[(S)-amino(phenyl)methyl]phosphonicacidhydrochloride](/img/structure/B2815578.png)


![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2815583.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2815587.png)
